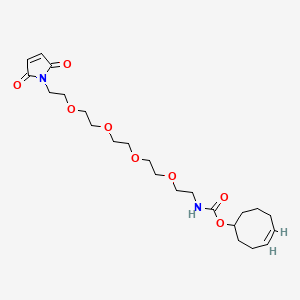

TCO-PEG4-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O8/c26-21-8-9-22(27)25(21)11-13-30-15-17-32-19-18-31-16-14-29-12-10-24-23(28)33-20-6-4-2-1-3-5-7-20/h1-2,8-9,20H,3-7,10-19H2,(H,24,28)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORUIPLWSWDNOE-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-PEG4-Maleimide: A Technical Guide to a Heterobifunctional Crosslinker

For Researchers, Scientists, and Drug Development Professionals

TCO-PEG4-Maleimide is a heterobifunctional crosslinking reagent that is instrumental in the field of bioconjugation, particularly for the development of complex biomolecules such as antibody-drug conjugates (ADCs). Its unique structure incorporates three key components: a trans-cyclooctene (TCO) group, a maleimide group, and a hydrophilic tetraethylene glycol (PEG4) spacer. This design enables a powerful, two-step sequential conjugation strategy, leveraging distinct and highly efficient chemical reactions.

The maleimide moiety allows for the covalent attachment to biomolecules via a thiol-reactive mechanism, typically targeting cysteine residues on proteins and peptides.[1] Concurrently, the TCO group provides a reactive handle for bioorthogonal "click chemistry," specifically the exceptionally fast inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule.[2][3] The PEG4 spacer not only enhances the aqueous solubility of the linker but also provides spatial separation between the conjugated molecules, which can reduce steric hindrance and help maintain the biological activity of the labeled species.[4]

This guide provides an in-depth overview of the structure, reactivity, and application of this compound, complete with quantitative data and detailed experimental protocols for its use in bioconjugation workflows.

Core Structure and Physicochemical Properties

The structure of this compound is defined by its three functional domains. The TCO ring is a strained alkene that is highly reactive toward tetrazines.[2] The maleimide is an α,β-unsaturated carbonyl system that readily undergoes a Michael addition reaction with sulfhydryl groups. These two reactive ends are connected by a flexible, 4-unit polyethylene glycol chain.

| Property | Value | Reference |

| Chemical Formula | C₂₃H₃₆N₂O₈ | |

| Molecular Weight | 468.54 g/mol | |

| CAS Number | 2748945-56-2 | |

| Solubility | Soluble in DMSO, DMF, DCM | |

| Storage Conditions | -20°C, desiccated. Avoid light. | |

| Reactive Group 1 | Maleimide (reacts with thiols) | |

| Reactive Group 2 | TCO (reacts with tetrazines) |

Reaction Kinetics and Selectivity

The utility of this compound stems from the high speed and orthogonality of its two key reactions.

TCO-Tetrazine IEDDA Reaction

The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation at low concentrations and under physiological conditions without the need for a copper catalyst. The reaction rate is highly dependent on the specific tetrazine derivative used.

| Tetrazine Reactant | Second-Order Rate Constant (k₂) | Conditions | Reference |

| General (unspecified) | > 800 M⁻¹s⁻¹ | Aqueous buffer | |

| 3,6-di-(2-pyridyl)-s-tetrazine | 26,000 ± 500 M⁻¹s⁻¹ | PBS, 37°C | |

| 3-methyl-6-phenyl-1,2,4,5-tetrazine | 5,300 ± 400 M⁻¹s⁻¹ | PBS, 37°C | |

| 3-(p-benzylaminocarbonyl)phenyl-6-methyl-1,2,4,5-tetrazine | 820 ± 70 M⁻¹s⁻¹ | PBS, 37°C |

Maleimide-Thiol Michael Addition

The reaction of the maleimide group with a thiol (sulfhydryl) group proceeds via a Michael addition to form a stable thioether bond. The reaction is highly selective for thiols over other functional groups, such as amines, particularly within a specific pH range.

| Parameter | Condition / Value | Reference |

| Optimal pH Range | 6.5 - 7.5 | |

| Selectivity | At pH 7, the maleimide group is ~1,000 times more reactive toward a free sulfhydryl than toward an amine. | |

| Reaction Rate Control | Kinetics are dependent on the thiol pKa and can be slowed by lowering the pH or buffer concentration. | |

| Reversibility | The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols. |

Experimental Protocols

The following are detailed protocols for a two-step bioconjugation workflow involving the labeling of a protein with this compound, followed by a click reaction to a tetrazine-modified molecule.

Protocol 1: Thiol-Specific Labeling of a Protein with this compound

This protocol details the steps to conjugate this compound to cysteine residues on a protein, such as an antibody.

1. Materials and Reagents:

-

Protein (e.g., IgG antibody)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 5-10 mM EDTA. Degas the buffer before use.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

-

Purification: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment.

2. Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate at room temperature for 20-30 minutes. Note: For antibodies, selective reduction of hinge-region disulfides may be desired to preserve antigen binding. If using DTT, it must be removed prior to adding the maleimide reagent.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of TCO-Labeled Protein:

-

Remove the excess, unreacted this compound using a desalting spin column or by dialysis against the Reaction Buffer.

-

The purified TCO-labeled protein can be stored at 4°C for immediate use or frozen for long-term storage.

-

Protocol 2: TCO-Tetrazine Click Reaction

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a small molecule drug).

1. Materials and Reagents:

-

Purified TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer: PBS or other compatible buffer, pH 6.0-9.0.

2. Procedure:

-

Prepare Reactants:

-

Ensure the TCO-labeled protein is in the desired Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A 1.05 to 1.5 molar equivalent of the tetrazine reagent to the TCO-protein is often recommended to ensure complete ligation.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction is often rapid and may be complete in under an hour.

-

-

Final Purification:

-

If necessary, purify the final conjugate to remove any excess tetrazine reagent using size-exclusion chromatography (SEC) or another appropriate chromatographic method.

-

Visualized Workflows and Relationships

Logical Flow of a Two-Step Bioconjugation

The dual reactivity of this compound allows for a controlled, sequential conjugation process. First, the more common and potentially less selective thiol reaction is performed, followed by the highly specific and rapid bioorthogonal click reaction.

Caption: Logical workflow for sequential bioconjugation using this compound.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

A prime application for this compound is the construction of site-specific ADCs. This workflow ensures a controlled drug-to-antibody ratio (DAR).

Caption: Step-by-step workflow for the synthesis of an antibody-drug conjugate (ADC).

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the TCO-Tetrazine Click Chemistry Reaction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) has become a cornerstone of bioorthogonal chemistry.[1] Its unparalleled reaction speed, high specificity, and ability to proceed in complex biological environments without a catalyst have established it as an invaluable tool for in vivo imaging, targeted drug delivery, and the precise labeling of biomolecules.[1][2][3] This guide provides a comprehensive examination of the core mechanism, quantitative kinetics, and experimental protocols associated with this powerful ligation.

Core Mechanism: An Inverse-Electron-Demand Diels-Alder Cascade

The TCO-tetrazine ligation is a type of "click chemistry" that proceeds via a two-step mechanism.[1]

-

[4+2] Cycloaddition : The reaction is initiated by an inverse-electron-demand Diels-Alder cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This cycloaddition is the rate-determining step and results in the formation of a highly unstable tricyclic intermediate. The high reactivity of TCO is attributed to the severe distortion of its double bond, which raises the energy of its highest occupied molecular orbital (HOMO), making it an excellent reaction partner for the low-energy lowest unoccupied molecular orbital (LUMO) of the tetrazine.

-

Retro-Diels-Alder Elimination : The unstable intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a dinitrogen (N₂) molecule. This step is highly favorable and drives the reaction to completion.

The final product is a stable dihydropyridazine, which may exist as different tautomers. The only byproduct of this reaction is nitrogen gas, highlighting the clean and bio-inert nature of the ligation.

Factors Influencing Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are highly tunable and depend on the electronic properties of the reactants. The reaction rate is governed by the energy gap between the TCO's HOMO and the tetrazine's LUMO; a smaller gap leads to a faster reaction.

-

TCO (Dienophile) : Attaching electron-donating groups (EDGs) to the TCO ring raises its HOMO energy level, accelerating the reaction.

-

Tetrazine (Diene) : Attaching electron-withdrawing groups (EWGs) to the tetrazine ring lowers its LUMO energy level, also increasing the reaction rate.

Quantitative Data on Reaction Kinetics

The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the highest reported for any bioorthogonal reaction, typically ranging from 10³ to 10⁶ M⁻¹s⁻¹. This allows for efficient conjugation at low micromolar or even nanomolar concentrations, which is critical for in vivo applications.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| General TCO | General Tetrazine | Aqueous | N/A | Up to 1 x 10⁶ | |

| General TCO | General Tetrazine | N/A | N/A | > 800 | |

| General TCO | Hydrogen-substituted | Aqueous | N/A | Up to 30,000 | |

| General TCO | Methyl-substituted | Aqueous | N/A | ~1,000 | |

| General TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2,000 | |

| TCO-PEG₄ | Various tetrazines | DPBS | 37 | 1,100 - 73,000 | |

| PeptoBrush-TCO | Fluorogenic Tetrazine (15) | PBS | N/A | Up to 750,000 (overall); >25,000 (per TCO unit) |

Experimental Protocols

The following protocols provide a generalized framework for the labeling of proteins and their subsequent conjugation.

Protocol 1: Protein Labeling with TCO or Tetrazine NHS Esters

This protocol describes the activation of a protein with TCO or tetrazine moieties by targeting primary amines (e.g., lysine residues) using N-hydroxysuccinimide (NHS) esters.

Materials:

-

Protein of interest (Protein A)

-

TCO-PEG-NHS ester or Methyl-tetrazine-PEG-NHS ester

-

Reaction Buffer: Amine-free buffer such as Phosphate Buffered Saline (PBS), pH 7.4-8.0

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns

Methodology:

-

Protein Preparation : Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-5 mg/mL.

-

Reagent Preparation : Immediately before use, prepare a 10 mM stock solution of the TCO- or Tetrazine-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

-

Incubation : Incubate the reaction mixture for 30-60 minutes at room temperature.

-

Quenching : Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification : Remove excess, unreacted TCO/tetrazine reagent by passing the solution through a spin desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol describes the ligation of a TCO-labeled protein to a tetrazine-labeled protein.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-labeled protein (from Protocol 1)

-

Reaction Buffer: PBS, pH 7.4

Methodology:

-

Reactant Combination : Mix the TCO-labeled protein and the tetrazine-labeled protein in the reaction buffer. A 1:1 molar ratio is common, though a slight excess (1.05-1.5 equivalents) of the tetrazine-labeled protein can be used to ensure complete consumption of the TCO-labeled protein.

-

Incubation : Allow the reaction to proceed for 30-120 minutes at room temperature or 4°C. Reaction times are dependent on the concentration and reactivity of the specific ligation partners. For highly reactive pairs at micromolar concentrations, the reaction can be complete in minutes.

-

Monitoring (Optional) : The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak between 510-550 nm using a spectrophotometer.

-

Purification : If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography (SEC).

-

Storage : Store the final protein conjugate at 4°C.

References

The Strategic Role of the PEG4 Spacer in TCO-Maleimide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient coupling of molecules in complex biological environments. Among the most powerful of these reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine. TCO-Maleimide heterobifunctional linkers, which combine the rapid kinetics of TCO-tetrazine ligation with the well-established cysteine-specific reactivity of maleimides, have emerged as invaluable tools in the development of sophisticated bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A critical, yet often overlooked, component of these linkers is the spacer element that bridges the two reactive moieties. This technical guide provides a comprehensive examination of the pivotal role of the tetraethylene glycol (PEG4) spacer in TCO-Maleimide linkers, focusing on its impact on physicochemical properties, reaction kinetics, and the overall performance of the resulting bioconjugates. This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual workflows to guide the rational design and application of these advanced linker systems.

Introduction: The Architecture of Advanced Bioconjugation

The efficacy and safety of targeted therapeutics such as ADCs are critically dependent on the linker that connects the targeting moiety (e.g., a monoclonal antibody) to the payload (e.g., a cytotoxic drug). The ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload release at the target site.[1] TCO-Maleimide linkers offer a dual-reactivity platform that allows for a two-step, orthogonal conjugation strategy.[2]

The incorporation of a PEG4 spacer, a short, discrete polyethylene glycol chain, is a key design feature that imparts several advantageous properties to the TCO-Maleimide linker and the final bioconjugate.[3][] This guide will delve into the multifaceted contributions of the PEG4 spacer, providing a data-driven perspective on its influence.

Core Functions of the PEG4 Spacer

The PEG4 spacer, though a relatively small component, plays a disproportionately significant role in optimizing the performance of TCO-Maleimide linkers and their conjugates.

Enhanced Hydrophilicity and Solubility

A primary function of the PEG4 spacer is to increase the aqueous solubility of the linker and the conjugated payload.[] Many potent cytotoxic drugs are inherently hydrophobic, which can lead to aggregation and challenges in formulation and manufacturing. The hydrophilic nature of the ethylene glycol repeats in the PEG4 spacer counteracts this hydrophobicity, improving the overall solubility of the bioconjugate. This is particularly crucial for achieving higher drug-to-antibody ratios (DARs) without inducing aggregation.

Reduction of Steric Hindrance and Improved Reaction Kinetics

The PEG4 spacer acts as a flexible arm, physically separating the TCO and maleimide reactive groups. This spatial separation minimizes steric hindrance, which can otherwise impede the efficiency of the conjugation reactions. Research has indicated that the inclusion of a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies. By extending the reactive moieties away from the surface of a large biomolecule, the PEG4 spacer ensures greater accessibility for the binding partner, thereby promoting more efficient and rapid conjugation.

Improved Pharmacokinetics and Biodistribution

The hydrophilic PEG4 spacer can create a hydration shell around the bioconjugate, which can help to reduce non-specific uptake by the reticuloendothelial system. This can lead to a longer circulation half-life and improved tumor accumulation of ADCs. The enhanced solubility and reduced aggregation imparted by the PEG spacer also contribute to a more favorable pharmacokinetic profile.

Quantitative Data Summary

While direct head-to-head quantitative data for TCO-Maleimide linkers with and without a PEG4 spacer is limited in the public domain, the following tables summarize the generally accepted effects of PEG spacers on key bioconjugate properties, drawn from studies on various ADC linker technologies. These data provide valuable insights into the expected impact of a PEG4 spacer.

Table 1: Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |

Table 2: Impact of PEG Spacer Length on Drug-to-Antibody Ratio (DAR)

| PEG Linker Length | Linker Chemistry | Result |

| PEG2 | Succinimide/SPAAC | Lower DAR |

| PEG4 | Succinimide/SPAAC | Higher DAR |

| PEG2 | Val-Cit-PABC | 3.9 |

| PEG8 | Val-Cit-PABC | 2.4 |

| PEG12 | Val-Ala-PABC | 3.0 |

| PEG12 | Val-Cit-PABC | 2.7 |

| Data from a study illustrating that the interplay between hydrophilicity and steric hindrance can lead to different optimal PEG lengths for different conjugation chemistries and drug-linker payloads. |

Table 3: Impact of Mini-PEG Spacer Length on Receptor Binding Affinity

| PEG Linker Length | IC50 (nM) | Target Receptor |

| PEG2 | 3.1 ± 0.2 | GRPR |

| PEG3 | 3.9 ± 0.3 | GRPR |

| PEG4 | 5.4 ± 0.4 | GRPR |

| PEG6 | 5.8 ± 0.3 | GRPR |

| Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific context, shorter PEG linkers resulted in a lower IC50, indicating higher binding affinity. |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the successful application of TCO-Maleimide-PEG4 linkers. The following sections provide representative protocols for key experiments.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the conjugation of a TCO-PEG4-Maleimide linker to a thiol-containing biomolecule, such as a protein with reduced cysteine residues.

Materials:

-

Thiol-containing protein (e.g., reduced monoclonal antibody) at 1-10 mg/mL.

-

This compound dissolved in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Reaction Buffer: Degassed phosphate-buffered saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.

-

Reducing Agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

-

Quenching Solution (optional): N-acetyl cysteine or other thiol-containing molecule.

-

Purification System: Size-exclusion chromatography (SEC) column.

Procedure:

-

Protein Preparation (if necessary): If starting with a protein containing disulfide bonds, reduce them to free thiols. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate at 37°C for 1-2 hours.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into the degassed reaction buffer using a desalting column.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.

-

Incubation: Gently mix and incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): To stop the reaction and cap any unreacted maleimide groups, add a molar excess of the quenching solution.

-

Purification: Purify the TCO-PEG4-conjugated protein from unreacted linker and other small molecules using an SEC column.

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the bioorthogonal "click" reaction between the TCO-functionalized biomolecule and a tetrazine-modified molecule.

Materials:

-

TCO-PEG4-conjugated biomolecule (from Protocol 1).

-

Tetrazine-functionalized molecule (e.g., a fluorescent probe or drug-linker construct).

-

Reaction Buffer: PBS, pH 7.4.

Procedure:

-

Reactant Preparation: Prepare a solution of the TCO-PEG4-conjugated biomolecule in the reaction buffer at a known concentration. Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and dilute into the reaction buffer.

-

Ligation Reaction: Add a 1.1 to 1.5 molar excess of the tetrazine-functionalized molecule to the solution of the TCO-conjugated biomolecule.

-

Incubation: The reaction is typically very rapid and can be complete within 30-60 minutes at room temperature. The disappearance of the characteristic pink/red color of the tetrazine can be used as a visual indicator of reaction progress.

-

Purification (Optional): If a significant excess of the tetrazine-molecule was used, the final conjugate can be purified by SEC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

This protocol describes the determination of the average DAR of an ADC using UV/Vis spectroscopy.

Materials:

-

Purified ADC solution.

-

UV/Vis spectrophotometer.

Procedure:

-

Determine Extinction Coefficients: Obtain the molar extinction coefficients of the unconjugated antibody at 280 nm (ε_Ab,280_) and the drug at its maximum absorbance wavelength (λ_max_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

-

Measure Absorbance: Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

-

Calculate Concentrations:

-

Concentration of Drug (C_Drug_) = A_λmax_ / ε_Drug,λmax_

-

Corrected Absorbance of Antibody at 280 nm (A_Ab,280_) = A_280_ - (C_Drug_ * ε_Drug,280_)

-

Concentration of Antibody (C_Ab_) = A_Ab,280_ / ε_Ab,280_

-

-

Calculate DAR:

-

DAR = C_Drug_ / C_Ab_

-

Protocol 4: In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxicity of an ADC using an MTT assay.

Materials:

-

Target cancer cell line.

-

Complete cell culture medium.

-

96-well plates.

-

ADC and control antibody solutions.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Add the solutions to the cells and incubate for a period of 48-144 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well and incubate overnight in the dark.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways relevant to the application of TCO-Maleimide-PEG4 linkers.

References

TCO-PEG4-Maleimide for Antibody-Drug Conjugate Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG4-Maleimide as a heterobifunctional linker for the development of antibody-drug conjugates (ADCs). It covers the core principles of its application, detailed experimental protocols, and data-driven insights into the resulting ADC's characteristics.

Introduction to this compound in ADC Development

This compound is a state-of-the-art linker that facilitates a two-step, bioorthogonal conjugation strategy for the creation of ADCs.[1][2] This linker possesses two key reactive moieties: a maleimide group and a trans-cyclooctene (TCO) group, separated by a hydrophilic 4-unit polyethylene glycol (PEG4) spacer.

The maleimide group reacts specifically with thiol (-SH) groups, which are typically introduced onto the antibody by the reduction of interchain disulfide bonds or through engineered cysteine residues.[3] This reaction forms a stable thioether bond.

The TCO group is a strained alkene that undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized payload.[4] This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in aqueous environments without interfering with biological functional groups.[4]

The PEG4 spacer enhances the solubility of the linker and the resulting ADC, reduces the potential for aggregation, and provides spatial separation between the antibody and the payload.

This dual-reactivity allows for a controlled, sequential conjugation process, which can lead to more homogeneous ADCs with a defined drug-to-antibody ratio (DAR).

Data Presentation: Key Performance Parameters

The following tables summarize critical quantitative data relevant to the performance of ADCs developed using maleimide and TCO-tetrazine chemistries. While specific data for the this compound linker is limited in publicly available literature, the data for related linkers provide valuable insights.

Table 1: Stability of Maleimide-Thiol Linkage in Serum/Plasma

| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate | Reference |

| Conventional Maleimide | ADC in human plasma | 7 | ~50% | |

| Stabilized Maleimide | ADC in human plasma | 7 | >95% | |

| Maleamic methyl ester-based | ADC in albumin solution (25 mg/mL) | 14 | ~96.2% | |

| Conventional Maleimide | ADC in presence of excess thiols | 21 | Significant degradation |

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

| Reactants | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Conditions | Reference |

| TCO and Tetrazine (general) | 1 - 1 x 10⁶ | Aqueous buffer, room temperature | |

| TCO and Diphenyl-s-tetrazine | >97% decay-corrected yield | Dilute concentrations | |

| TCO-tagged antibody and Tetrazine probe | 2.7 x 10⁵ | In vivo (mice) |

Table 3: Pharmacokinetic Parameters of PEGylated ADCs

| ADC Linker | Animal Model | Key Findings | Reference |

| Maleimide-PEG8-Acid | Rodents | PEG8 was a critical length for minimizing plasma clearance and improving exposure and tolerability. | |

| Amide-coupled pendant 12-unit PEG chains | Mice | Slower clearance rates compared to linear PEG configurations. | |

| Lysine-linked maytansinoid ADC | N/A | Faster clearance for the ADC than for the total antibody, suggesting some drug loss. |

Experimental Protocols

This section provides detailed methodologies for the key experimental steps in the development of an ADC using this compound.

Antibody Thiolation (Disulfide Reduction)

Objective: To generate free thiol groups on the antibody for reaction with the maleimide moiety of the linker.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in degassed PBS.

-

Reduction:

-

For TCEP, add a 10-fold molar excess of TCEP to the antibody solution.

-

Incubate for 30 minutes at room temperature.

-

-

Purification: Immediately purify the reduced antibody using a desalting column to remove excess reducing agent. The purified antibody with free thiols is now ready for conjugation.

Conjugation of this compound to the Antibody

Objective: To attach the this compound linker to the thiolated antibody.

Materials:

-

Thiolated antibody from section 3.1

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: PBS, pH 6.5-7.5, degassed

-

Quenching solution (e.g., N-acetylcysteine)

-

Size-Exclusion Chromatography (SEC) system

Procedure:

-

Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

-

Conjugation Reaction:

-

Immediately add a 5- to 20-fold molar excess of the this compound stock solution to the thiolated antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching (Optional): Add a 100-fold molar excess of a quenching reagent like N-acetylcysteine to react with any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the TCO-functionalized antibody (Ab-TCO) from excess linker and quenching reagent using SEC.

Conjugation of Tetrazine-Payload to the Ab-TCO

Objective: To attach the tetrazine-functionalized cytotoxic payload to the TCO-functionalized antibody via click chemistry.

Materials:

-

TCO-functionalized antibody (Ab-TCO) from section 3.2

-

Tetrazine-functionalized payload

-

Anhydrous DMSO or DMF

-

Reaction Buffer: PBS, pH 7.4

-

SEC system

Procedure:

-

Payload Preparation: Prepare a stock solution of the tetrazine-payload in anhydrous DMSO or DMF.

-

Click Reaction:

-

Add a 1.5 to 3-fold molar excess of the tetrazine-payload stock solution to the Ab-TCO solution.

-

The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Purification: Purify the final ADC from unreacted payload using SEC.

Characterization of the ADC

Objective: To determine the critical quality attributes of the final ADC, including Drug-to-Antibody Ratio (DAR) and aggregation.

3.4.1. DAR Determination by Hydrophobic Interaction Chromatography (HIC)

-

Principle: HIC separates ADC species based on their hydrophobicity. The retention time on the HIC column increases with the number of conjugated drug molecules.

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV at 280 nm.

-

Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.

3.4.2. Aggregation Analysis by Size-Exclusion Chromatography (SEC)

-

Principle: SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

-

Mobile Phase: Typically a physiological buffer like PBS. For hydrophobic ADCs, the addition of an organic modifier (e.g., isopropanol) may be necessary to reduce non-specific interactions with the column.

-

Detection: UV at 280 nm.

-

Analysis: The percentage of aggregates is determined by the peak area of the high molecular weight species relative to the total peak area.

Visualization of Workflows and Pathways

ADC Development Workflow

The following diagram illustrates the overall workflow for developing an ADC using the this compound linker.

Signaling Pathways of Common ADC Payloads

The following diagrams illustrate the general mechanisms of action for common classes of cytotoxic payloads used in ADCs.

4.2.1. Auristatin (e.g., MMAE) - Microtubule Disruption

Auristatins inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

4.2.2. Maytansinoid (e.g., DM1) - Microtubule Disruption

Similar to auristatins, maytansinoids are potent microtubule-targeting agents that suppress microtubule dynamics, leading to mitotic arrest and apoptosis.

4.2.3. Pyrrolobenzodiazepine (PBD) Dimer - DNA Damage

PBD dimers are DNA-alkylating agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.

Conclusion

This compound offers a robust and versatile platform for the development of next-generation antibody-drug conjugates. Its heterobifunctional nature allows for a controlled, two-step conjugation process, leveraging the well-established maleimide-thiol chemistry and the highly efficient and bioorthogonal TCO-tetrazine click reaction. The inclusion of a PEG4 spacer further enhances the physicochemical properties of the resulting ADC. By providing detailed experimental protocols and a comprehensive overview of the critical parameters, this guide aims to facilitate the successful application of this compound in the design and synthesis of innovative and effective ADC therapeutics.

References

- 1. Maytansinoid-Antibody Conjugates Induce Mitotic Arrest by Suppressing Microtubule Dynamic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

TCO-PEG4-Maleimide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and experimental applications of TCO-PEG4-Maleimide, a heterobifunctional crosslinker integral to advancements in bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. This document synthesizes available safety data, details established experimental protocols, and presents visual workflows to ensure its safe and effective use in research and development settings.

Chemical Identity and Properties

This compound is a molecule designed with two distinct reactive functionalities connected by a polyethylene glycol (PEG) spacer. The trans-cyclooctene (TCO) group facilitates rapid and specific bioorthogonal "click" reactions with tetrazine-modified molecules, while the maleimide group enables covalent bond formation with thiol-containing molecules, such as cysteine residues in proteins. The PEG4 spacer enhances solubility in aqueous solutions and provides spatial separation between the conjugated molecules.

| Property | Value | Source |

| Chemical Name | This compound | BroadPharm[1] |

| Synonyms | trans-Cyclooctene-PEG4-Maleimide | MedChemExpress[2] |

| Molecular Formula | C₂₃H₃₆N₂O₈ | BroadPharm |

| Molecular Weight | 468.53 g/mol | BroadPharm |

| CAS Number | 2748945-56-2 | BroadPharm |

| Solubility | Soluble in DMSO, DMF, DCM | BroadPharm |

Safety Data and Hazard Information

GHS Hazard Classification (Inferred)

Based on the components, a precautionary GHS classification is provided. The parent maleimide compound is classified as toxic if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3] The TCO-PEG4-NHS ester is noted to cause mild skin irritation, is suspected of causing genetic defects, and may cause cancer and organ damage through prolonged exposure.

| Hazard Class | Category | Hazard Statement | Source (Analogous/Component) |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed | PubChem (Maleimide)[3] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | PubChem (Maleimide)[3] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | PubChem (Maleimide) |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects | MedChemExpress (TCO-PEG4-NHS ester) |

| Carcinogenicity | 1A/1B | H350: May cause cancer | MedChemExpress (TCO-PEG4-NHS ester) |

| Specific Target Organ Toxicity (Single Exposure) | 2 | H371: May cause damage to organs | MedChemExpress (TCO-PEG4-NHS ester) |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | MedChemExpress (TCO-PEG4-NHS ester) |

Toxicological Data (Component-Based)

Quantitative toxicity data for this compound is not available. The following data is for the parent maleimide compound.

| Parameter | Value | Species | Source |

| LD50 (Oral) | 7.76 mg/kg | Mouse | Sigma-Aldrich |

The PEG linker component is generally considered to have low toxicity and is biocompatible. Similarly, trans-cyclooctene is utilized in bioorthogonal chemistry due to its favorable toxicological profile in biological systems.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure user safety.

| Parameter | Recommendation | Source |

| Storage Temperature | -20°C | BroadPharm |

| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. | BroadPharm |

| Handling Precautions | Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Recommended Solvents | Anhydrous DMSO or DMF are recommended for preparing stock solutions. | BroadPharm |

Personal Protective Equipment (PPE)

A comprehensive set of PPE should be worn when handling this compound.

| PPE Type | Specification | Source (Analogous/Component) |

| Eye/Face Protection | Chemical safety goggles or a face shield. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

First Aid Measures

In case of exposure, follow these first aid procedures.

| Exposure Route | First Aid Measure | Source (Analogous/Component) |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | MedChemExpress (TCO-PEG4-NHS ester SDS) |

Experimental Protocols and Workflows

This compound is a versatile linker used in two primary conjugation reactions: thiol-maleimide coupling and TCO-tetrazine ligation.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the general steps for conjugating the maleimide moiety of this compound to a thiol-containing molecule, such as a protein with cysteine residues.

3.1.1 Materials

-

Thiol-containing protein (e.g., antibody)

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS) at pH 6.5-7.5.

-

Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

Quenching reagent: Free thiol such as cysteine or β-mercaptoethanol.

-

Anhydrous DMSO or DMF.

-

Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

3.1.2 Procedure

-

Protein Preparation:

-

Dissolve the thiol-containing protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

If necessary, reduce disulfide bonds to generate free thiols by adding a 10-20 fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. DTT can also be used, but must be removed prior to adding the maleimide reagent.

-

-

This compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

(Optional) Add a free thiol (e.g., cysteine) in excess to quench any unreacted maleimide.

-

-

Purification:

-

Remove unreacted this compound and other small molecules by SEC or dialysis.

-

TCO-Tetrazine Ligation Protocol

This protocol details the bioorthogonal reaction between a TCO-functionalized molecule (prepared as in 3.1) and a tetrazine-modified molecule.

3.2.1 Materials

-

TCO-functionalized molecule

-

Tetrazine-modified molecule

-

Reaction Buffer: PBS or other physiological buffer (pH 6.5-8.0).

-

Anhydrous DMSO or DMF.

-

Purification system (optional): SEC.

3.2.2 Procedure

-

Reactant Preparation:

-

Dissolve the TCO-functionalized molecule in the reaction buffer.

-

Prepare a stock solution of the tetrazine-modified molecule in anhydrous DMSO or DMF and dilute to the desired concentration in the reaction buffer.

-

-

Ligation Reaction:

-

Mix the TCO-functionalized and tetrazine-modified molecules in a 1:1 to 1:1.5 molar ratio.

-

The reaction is typically rapid and can be complete within 5-60 minutes at room temperature.

-

-

Purification:

-

If necessary, purify the final conjugate from any unreacted starting materials using SEC.

-

Reaction Mechanisms

The utility of this compound stems from two highly specific chemical reactions.

Thiol-Maleimide Michael Addition

The maleimide group reacts with a thiol via a Michael addition, forming a stable thioether bond.

TCO-Tetrazine Inverse Electron-Demand Diels-Alder (IEDDA) Reaction

The TCO group undergoes a [4+2] cycloaddition with a tetrazine, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and the life sciences. Its dual functionality allows for the precise and efficient construction of complex bioconjugates. Adherence to the safety guidelines and experimental protocols outlined in this guide will enable its safe and effective use, fostering innovation in the development of targeted therapeutics and advanced diagnostic agents. It is imperative for users to seek out the most current and specific safety data for this compound as it becomes available and to always conduct a thorough risk assessment before use.

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers for Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heterobifunctional Crosslinkers

In the intricate landscape of proteomics, understanding the dynamic interplay of proteins is paramount to deciphering cellular function and disease mechanisms. Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent capture of protein-protein interactions (PPIs), providing a snapshot of the cellular interactome. Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional crosslinkers have two distinct reactive moieties.[1][2] This key difference allows for a more controlled, sequential, or targeted conjugation of proteins, minimizing unwanted polymerization and self-conjugation.[1][3]

The unique architecture of heterobifunctional crosslinkers typically consists of two different reactive groups connected by a spacer arm.[4] One reactive group can be tailored to target a specific functional group on a protein, such as a primary amine on a lysine residue, while the other end can be designed to react with a different functional group, like a sulfhydryl on a cysteine residue, or be a photoreactive group that forms a covalent bond upon UV irradiation. This versatility makes them indispensable for a wide range of applications, from elucidating the architecture of protein complexes to identifying drug targets and developing novel therapeutics.

Core Concepts and Advantages

The primary advantage of heterobifunctional crosslinkers lies in their ability to facilitate controlled, two-step conjugation reactions. This is particularly beneficial when linking two different biomolecules, as it allows for the activation of one protein without affecting the other. This stepwise approach is crucial for creating defined bioconjugates and for mapping specific interaction interfaces within protein complexes.

Furthermore, the incorporation of photoreactive groups, such as aryl azides and diazirines, into heterobifunctional crosslinkers provides temporal control over the crosslinking reaction. The photoreactive group remains inert until activated by a specific wavelength of UV light, allowing researchers to initiate the crosslinking at a precise moment, thereby capturing transient or stimulus-dependent interactions.

Quantitative Data on Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a proteomics experiment. Factors such as the reactivity of the functional groups, the length and composition of the spacer arm, and the solubility of the crosslinker must be carefully considered. The following table summarizes the properties of several commonly used heterobifunctional crosslinkers.

| Crosslinker | Reactive Group A (Target) | Reactive Group B (Target) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Key Features |

| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No | Widely used for antibody-drug conjugation; water solubility prevents protein precipitation. |

| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | Yes | Membrane-permeable version of Sulfo-SMCC for intracellular crosslinking. |

| Sulfo-SDA | Sulfo-NHS Ester (Amine) | Diazirine (Photoreactive) | 5.3 | Yes | No | Photoreactive for capturing transient interactions on the cell surface. |

| SDA | NHS Ester (Amine) | Diazirine (Photoreactive) | 5.3 | No | Yes | Membrane-permeable photoreactive crosslinker for intracellular studies. |

| LC-SPDP | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No | Yes | Features a cleavable disulfide bond in the spacer arm for downstream analysis. |

| Sulfo-LC-SPDP | Sulfo-NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes | No | Water-soluble version of LC-SPDP with a cleavable spacer arm. |

Experimental Protocols

Protocol 1: Two-Step Protein Crosslinking using Sulfo-SMCC

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using the heterobifunctional crosslinker Sulfo-SMCC.

Materials:

-

Amine-containing protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Sulfhydryl-containing protein (e.g., enzyme)

-

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

-

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

-

Activation of Amine-Containing Protein:

-

Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Immediately before use, prepare a 10 mM stock solution of Sulfo-SMCC in water.

-

Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

-

Remove excess, non-reacted Sulfo-SMCC using a desalting column equilibrated with the Reaction Buffer.

-

-

Conjugation to Sulfhydryl-Containing Protein:

-

Immediately add the maleimide-activated, amine-containing protein to the sulfhydryl-containing protein in a suitable buffer (pH 6.5-7.5).

-

The molar ratio of the two proteins should be optimized for the specific application.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

The final conjugate can be purified using size-exclusion chromatography.

-

Protocol 2: In-Cell Photo-Crosslinking using a Diazirine-Based Crosslinker

This protocol provides a general workflow for in-cell crosslinking using a membrane-permeable, photoreactive heterobifunctional crosslinker such as SDA (Succinimidyl diazirine).

Materials:

-

Cultured cells

-

SDA crosslinker

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

-

UV lamp (365 nm)

Procedure:

-

Cell Preparation and Crosslinker Addition:

-

Wash cultured cells twice with ice-cold PBS to remove any amine-containing media.

-

Resuspend the cells in PBS.

-

Prepare a fresh stock solution of SDA in DMSO.

-

Add the SDA solution to the cell suspension to a final concentration of 0.5-2 mM.

-

Incubate the cells with the crosslinker for 10-30 minutes at room temperature in the dark to allow for the reaction of the NHS-ester with primary amines.

-

-

Photoactivation and Quenching:

-

Expose the cell suspension to UV light (365 nm) for 15-30 minutes on ice to activate the diazirine group and induce crosslinking.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubating for 15 minutes at room temperature.

-

-

Cell Lysis and Downstream Analysis:

-

Pellet the cells by centrifugation.

-

Lyse the cells using a suitable lysis buffer.

-

The crosslinked protein complexes are now ready for downstream analysis, such as immunoprecipitation and mass spectrometry.

-

Mandatory Visualizations

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

References

A Technical Guide to TCO-PEG4-Maleimide: A Versatile Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TCO-PEG4-Maleimide, a key reagent in the field of bioconjugation. We delve into its core properties, supplier and purity information, detailed experimental protocols for its application, and the fundamental chemical principles governing its use. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their work, from antibody-drug conjugate (ADC) development to advanced cellular imaging.

Core Properties and Supplier Information

This compound is a heterobifunctional crosslinker featuring a trans-cyclooctene (TCO) group and a maleimide group, separated by a 4-unit polyethylene glycol (PEG) spacer. The TCO moiety is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of bioorthogonal "click chemistry".[1][2] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a catalyst.[3] The maleimide group, on the other hand, selectively reacts with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins, to form a stable thioether bond.[4] The hydrophilic PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting bioconjugate.

A critical consideration for any researcher is the purity and reliability of their reagents. Below is a summary of information from various suppliers of this compound.

| Supplier | Product Number | Stated Purity | Molecular Weight ( g/mol ) | CAS Number |

| BroadPharm | BP-29790 | 95% | 468.6 | 2748945-56-2 |

| MedChemExpress | HY-W800817 | Not explicitly stated, Certificate of Analysis available | 468.54 | Not explicitly stated |

| AxisPharm | --- | ≥95% | Not explicitly stated | 2748945-56-2 |

| Precise PEG | CC-6163 | > 96% | 468.55 | 2748945-56-2 |

Note: This information is based on publicly available data from supplier websites and may be subject to change. It is always recommended to consult the supplier's most recent documentation and Certificate of Analysis for the most accurate and up-to-date information.

Experimental Protocols

The following protocols provide a detailed methodology for the use of this compound in common bioconjugation applications.

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.

Materials:

-

Protein of interest in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)

-

This compound

-

Anhydrous DMSO or DMF

-

Reducing agent (e.g., TCEP, Tris(2-carboxyethyl)phosphine) (optional)

-

Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

If the protein's cysteine residues are involved in disulfide bonds, reduction will be necessary. Incubate the protein with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature.[5]

-

Remove the reducing agent using a desalting column.

-

Ensure the protein is in a sulfhydryl-free buffer at a pH between 6.5 and 7.5.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching reagent with a free thiol, such as cysteine or 2-mercaptoethanol, at a concentration 50-100 times that of the maleimide.

-

-

Purification:

-

Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

-

Characterization:

-

Determine the degree of labeling (DOL) using mass spectrometry or UV-Vis spectroscopy if the TCO moiety has a distinct absorbance.

-

Protocol 2: Pre-targeted Cellular Imaging Workflow

This protocol outlines a two-step "pre-targeting" approach for imaging cells, where a TCO-modified antibody is first administered, followed by a tetrazine-functionalized imaging probe.

Step 1: Preparation and Administration of TCO-Labeled Antibody

-

Label your antibody of interest with this compound using the procedure described in Protocol 1 .

-

Introduce the TCO-labeled antibody to your cell culture or animal model.

-

Allow sufficient time for the antibody to bind to its target antigen and for unbound antibody to clear from circulation. This time will vary depending on the antibody and model system.

Step 2: Administration of Tetrazine-Imaging Probe and Detection

-

Introduce a tetrazine-functionalized imaging probe (e.g., a fluorescent dye or a PET imaging agent).

-

The tetrazine will rapidly react with the TCO-labeled antibody at the target site via the IEDDA reaction.

-

Proceed with your imaging modality (e.g., fluorescence microscopy or PET scanning) to visualize the localization of the target.

Visualizing the Chemistry and Workflows

To better illustrate the concepts described, the following diagrams have been generated using Graphviz.

References

- 1. This compound, 2748945-56-2 | BroadPharm [broadpharm.com]

- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]

- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Core Principles of Maleimide Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the reaction between maleimides and thiols. This highly specific and efficient bioconjugation chemistry is a cornerstone in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins, and other functionalized biomolecules. This guide delves into the reaction mechanism, kinetics, critical reaction parameters, and potential side reactions, offering practical guidance for researchers in the field.

Core Principles of the Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol group, typically from a cysteine residue in a protein or a modified oligonucleotide, proceeds via a Michael addition mechanism.[1][2] This reaction is highly valued for its specificity and efficiency under mild, physiological conditions.[3]

The core of this reaction lies in the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. This forms a stable, covalent thioether bond.[1] The reaction is considered a form of "click chemistry" due to its high yield, selectivity, and the ability to proceed under benign conditions.[4]

Reaction Mechanism

The generally accepted mechanism involves the deprotonated thiol (thiolate) acting as the nucleophile. The reaction is therefore highly dependent on the pH of the solution, which governs the thiol-thiolate equilibrium.

Caption: Mechanism of the maleimide-thiol Michael addition reaction.

Influence of pH

The pH of the reaction buffer is the most critical parameter influencing the rate and selectivity of the maleimide-thiol reaction. The optimal pH range for this conjugation is typically between 6.5 and 7.5.

-

Below pH 6.5: The concentration of the reactive thiolate anion is low, as the thiol group (pKa typically around 8.5) remains protonated. This significantly slows down the reaction rate.

-

Above pH 7.5: The reaction with primary amines, such as the side chain of lysine residues, becomes a competing side reaction, leading to a loss of selectivity. Furthermore, the maleimide ring itself becomes susceptible to hydrolysis at alkaline pH, which inactivates it.

| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |

| < 6.5 | Slow | High | - |

| 6.5 - 7.5 | Optimal | High | Minimal |

| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |

At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.

References

Methodological & Application

Application Notes: TCO-PEG4-Maleimide Antibody Labeling for Two-Step Antibody-Drug Conjugate (ADC) Fabrication

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug.[1] A critical component of an ADC is the linker, which connects the drug to the antibody.[2] The TCO-PEG4-Maleimide linker is a heterobifunctional reagent designed for a two-step ADC conjugation strategy, offering high efficiency and versatility.[3][4]

This linker features two key reactive groups:

-

A Maleimide Group: This group reacts specifically with sulfhydryl (thiol) groups, which are typically present on the cysteine residues of an antibody, forming a stable thioether bond.[] This reaction is a form of Michael addition chemistry.

-

A trans-cyclooctene (TCO) Group: This is a strained alkene that enables an extremely rapid and highly specific bioorthogonal reaction with a tetrazine-functionalized molecule (e.g., a cytotoxic payload). This "click chemistry" reaction, known as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, proceeds under mild, aqueous conditions without interfering with biological systems.

The polyethylene glycol (PEG4) spacer enhances the linker's hydrophilicity, improves the solubility of the resulting conjugate, and reduces potential steric hindrance.

This two-step protocol first involves the modification of the antibody with the this compound linker, followed by the "click" conjugation of a tetrazine-activated drug payload to the TCO-functionalized antibody. This modular approach allows for the separate optimization of each step and facilitates the production of more homogeneous and stable ADCs.

Reaction Principle and Workflow

The overall process involves the reduction of the antibody's native interchain disulfide bonds to expose free thiol groups. These thiols then react with the maleimide end of the this compound linker. After purification, the resulting TCO-functionalized antibody is reacted with a tetrazine-modified cytotoxic drug to form the final ADC.

Materials and Equipment

-

Reagents:

-

Monoclonal antibody (IgG isotype)

-

This compound linker

-

Tetrazine-functionalized cytotoxic drug

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile-filtered and degassed

-

Reaction quenchers (e.g., N-acetylcysteine)

-

Elution buffers for chromatography

-

-

Equipment:

-

UV-Vis Spectrophotometer

-

Size-Exclusion Chromatography (SEC) system

-

Hydrophobic Interaction Chromatography (HIC) system (optional, for DAR determination)

-

LC-MS system (optional, for mass confirmation)

-

Centrifugal spin concentrators (e.g., 10-30 kDa MWCO for IgG)

-

Desalting columns (e.g., Sephadex G-25)

-

Adjustable micropipettes

-

Low-protein-binding microcentrifuge tubes

-

Reaction tube rotator/rocker

-

pH meter

-

Quantitative Data Summary

For successful and reproducible conjugation, the following reaction parameters are recommended as a starting point. Optimization may be required depending on the specific antibody and drug payload.

Table 1: Recommended Reagent Concentrations and Molar Ratios

| Parameter | Recommended Value | Notes |

|---|---|---|

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |

| TCEP Molar Excess | 10 - 50 equivalents (per mole of Ab) | Sufficient to reduce accessible interchain disulfide bonds. |

| This compound Stock | 10 mM in anhydrous DMSO | Prepare fresh immediately before use. |

| Linker Molar Excess | 10 - 20 equivalents (per mole of Ab) | Starting point; optimize to achieve desired Drug-to-Antibody Ratio (DAR). |

| Tetrazine-Drug Molar Excess | 4 - 10 equivalents (per mole of Ab) | Depends on the reactivity of the specific tetrazine and desired DAR. |

Table 2: Summary of Reaction Conditions

| Step | Parameter | Recommended Condition | Purpose |

|---|---|---|---|

| Antibody Reduction | Incubation Time & Temp. | 30 - 60 minutes at 25-37°C | To generate free thiol groups for conjugation. |

| Thiol-Maleimide Conjugation | Incubation Time & Temp. | 2 hours at 25°C or overnight at 4°C | To attach the this compound linker to the antibody. |

| Thiol-Maleimide Conjugation | Reaction pH | 7.0 - 7.5 | Optimal for selective reaction between maleimide and thiols. |

| iEDDA Click Reaction | Incubation Time & Temp. | 30 - 60 minutes at 25°C | To conjugate the tetrazine-drug to the TCO-antibody. |

Experimental Protocols

Part 1: Preparation of TCO-Functionalized Antibody

This part of the protocol describes the reduction of the antibody's disulfide bonds and subsequent conjugation with the this compound linker.

1.1 Antibody Reduction

-

Prepare the antibody in a degassed, azide-free buffer such as PBS at a concentration of 2-10 mg/mL.

-

Prepare a fresh 10 mM stock solution of TCEP-HCl in water or PBS.

-

Add the required volume of TCEP stock solution to the antibody solution to achieve a 10-50 fold molar excess.

-

Incubate the reaction at 37°C for 30 minutes with gentle mixing. Human IgG1 antibodies have four interchain disulfide bonds that can be reduced to yield eight reactive thiol groups.

Note: Unlike DTT, excess TCEP is a non-thiol reducing agent and typically does not need to be removed before the addition of the maleimide linker.

1.2 Conjugation with this compound

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.

-

While gently stirring the reduced antibody solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the antibody. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v).

-

Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle rocking.

-

(Optional) The reaction can be quenched by adding a 5-fold molar excess of N-acetylcysteine relative to the maleimide linker and incubating for an additional 15 minutes.

1.3 Purification of TCO-Antibody Conjugate

-

Remove the excess, unreacted this compound linker and any quenching agent immediately after the incubation period.

-

Method A: Desalting Column. Equilibrate a G-25 desalting column with sterile, degassed PBS (pH 7.4). Load the reaction mixture onto the column and collect the fractions containing the purified TCO-functionalized antibody, which will elute first.

-

Method B: Spin Concentrator. Transfer the reaction mixture to a centrifugal spin concentrator with a molecular weight cut-off (MWCO) suitable for the antibody (e.g., 10-30 kDa for IgG). Wash the conjugate by repeatedly diluting with cold PBS and concentrating according to the manufacturer's protocol. Perform at least 3-4 buffer exchanges.

-

Determine the concentration of the purified TCO-antibody conjugate using its absorbance at 280 nm.

Part 2: ADC Formation via Click Chemistry

This protocol details the conjugation of a tetrazine-modified drug to the purified TCO-functionalized antibody.

2.1 iEDDA Click Reaction

-

Prepare a stock solution (e.g., 10 mM) of the tetrazine-functionalized drug payload in an appropriate solvent like DMSO.

-

To the purified TCO-antibody solution, add the tetrazine-drug stock to achieve a 4-10 fold molar excess relative to the antibody.

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light. The TCO-tetrazine reaction is typically very fast.

2.2 Purification of the Final ADC

-

Purify the final ADC from excess tetrazine-drug and reaction byproducts using the same methods described in step 1.3 (desalting column or spin concentrator).

-

Perform buffer exchange into a suitable formulation buffer for storage.

-

Filter the final ADC solution through a 0.22 µm sterile filter and store under recommended conditions (e.g., at 4°C for short-term or ≤ -20°C for long-term storage).

Part 3: Characterization of the ADC

Proper characterization is essential to ensure the quality, efficacy, and safety of the ADC.

-

Concentration and Purity: Measure the final ADC concentration using UV-Vis absorbance at 280 nm. Assess purity and the presence of aggregates using Size-Exclusion Chromatography (SEC).

-

Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute. It can be determined by several methods:

-

UV-Vis Spectroscopy: If the drug has a unique absorbance wavelength distinct from the antibody, the DAR can be calculated by measuring the absorbance at 280 nm (for protein) and the specific wavelength for the drug.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the quantification of each species and the calculation of the average DAR.

-

Mass Spectrometry (MS): LC-MS analysis of the deglycosylated and/or reduced ADC can provide precise mass information to confirm conjugation and determine the DAR distribution.

-

References

Application Notes and Protocols for Protein Conjugation with TCO-PEG4-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the conjugation of proteins with TCO-PEG4-Maleimide, a heterobifunctional linker used in bioconjugation and click chemistry. The maleimide group selectively reacts with free sulfhydryl groups on proteins, while the trans-cyclooctene (TCO) moiety enables a subsequent rapid and specific reaction with a tetrazine-labeled molecule.

Introduction

This compound is a valuable tool for creating well-defined protein conjugates. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. The maleimide group forms a stable thioether bond with cysteine residues, and the TCO group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine, a type of "click chemistry" that is highly efficient and bioorthogonal.[1][2][3] This two-step conjugation strategy is widely used for applications such as antibody-drug conjugates (ADCs), in vivo imaging, and protein labeling.[4][5]

Reaction Principle

The conjugation process involves two primary steps. First, the maleimide group of this compound reacts with a free thiol group on a protein, typically from a cysteine residue, to form a stable covalent bond. Subsequently, the TCO group on the protein conjugate can react with a tetrazine-functionalized molecule in a highly specific and rapid bioorthogonal reaction.

Figure 1: Two-step protein conjugation workflow.

Experimental Protocols

Materials and Reagents

-

Protein of interest (containing at least one free cysteine residue)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or other sulfhydryl-free buffer (e.g., HEPES, Tris) at pH 6.5-7.5. It is recommended to include 5-10 mM EDTA to prevent disulfide re-oxidation.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)